molecular formula C13H9N5O2 B14169314 5-Amino-1-(4-methoxybenzoyl)pyrazole-3,4-dicarbonitrile CAS No. 879458-93-2

5-Amino-1-(4-methoxybenzoyl)pyrazole-3,4-dicarbonitrile

Cat. No.: B14169314
CAS No.: 879458-93-2
M. Wt: 267.24 g/mol
InChI Key: ONVHAKZFLAIFFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-(4-methoxybenzoyl)pyrazole-3,4-dicarbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4-methoxybenzoyl)pyrazole-3,4-dicarbonitrile typically involves a multi-step process. One common method is the catalyst-free, one-pot, three-component synthesis. This method involves the reaction of aromatic aldehydes, malononitrile, and phenyl hydrazine derivatives in water and ethanol at room temperature . The reaction proceeds via a tandem Knoevenagel-cyclocondensation reaction, which is efficient and environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(4-methoxybenzoyl)pyrazole-3,4-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino and methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-(4-methoxybenzoyl)pyrazole-3,4-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxybenzoyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Properties

CAS No.

879458-93-2

Molecular Formula

C13H9N5O2

Molecular Weight

267.24 g/mol

IUPAC Name

5-amino-1-(4-methoxybenzoyl)pyrazole-3,4-dicarbonitrile

InChI

InChI=1S/C13H9N5O2/c1-20-9-4-2-8(3-5-9)13(19)18-12(16)10(6-14)11(7-15)17-18/h2-5H,16H2,1H3

InChI Key

ONVHAKZFLAIFFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C(=C(C(=N2)C#N)C#N)N

solubility

28.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.